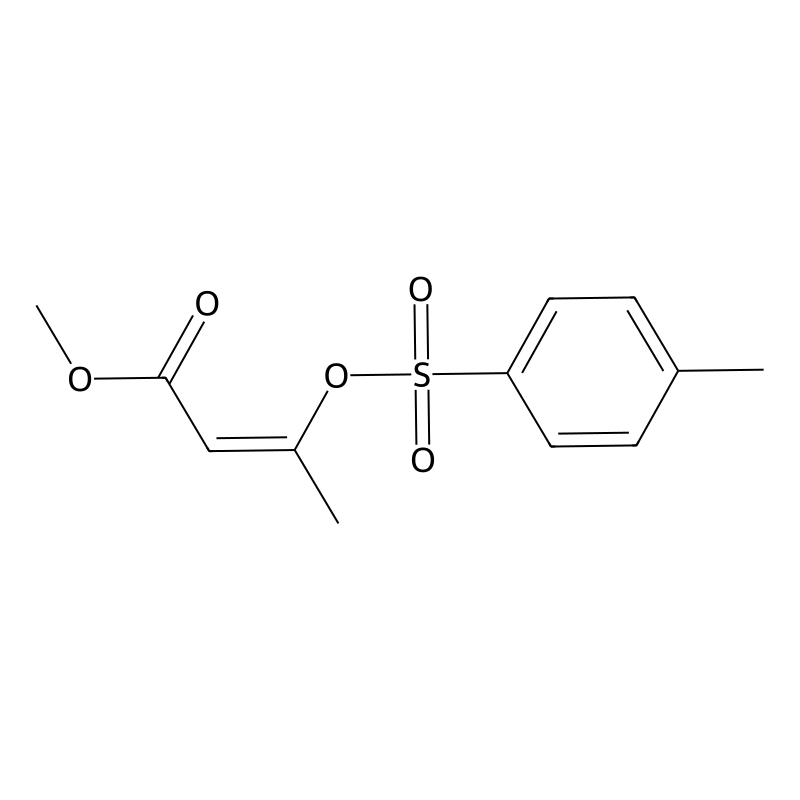

Methyl (Z)-3-(Tosyloxy)but-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Methyl (Z)-3-(Tosyloxy)but-2-enoate is an organic compound characterized by the presence of a conjugated enone system and a tosyl group. Its molecular formula is C₁₂H₁₄O₅S, and it has a molecular weight of approximately 270.30 g/mol. The structure features a double bond (C=C) and an ester functional group, which contribute to its reactivity in various chemical transformations. The tosyl group, derived from p-toluenesulfonic acid, serves as an excellent leaving group in nucleophilic substitution reactions, enhancing the compound's utility in organic synthesis .

Alkene Moiety

The presence of a double bond (C=C) indicates its potential as a reactant in various addition reactions, allowing for chain extension or functional group incorporation in organic molecules .

Ester Functionality

The ester group (COOCH3) can be hydrolyzed to yield a carboxylic acid, which is a versatile functional group for further transformations in organic synthesis .

Tosylate Group (p-Toluenesulfonyl)

This group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of new functionalities at the adjacent carbon .

- Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as amines or alcohols, leading to diverse derivatives. For instance, reaction with methylamine yields N-methyl β-aminocrotonate .

- Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid, which is a versatile intermediate for further transformations .

- Addition Reactions: The double bond allows for addition reactions with various reagents, facilitating the incorporation of new functional groups into the molecule .

While specific biological activities of Methyl (Z)-3-(Tosyloxy)but-2-enoate are not extensively documented, compounds with similar structures often exhibit interesting biological properties. The presence of the tosyl group may enhance interactions with biological targets, making it a candidate for further pharmacological studies. Research into related compounds indicates potential applications in medicinal chemistry due to their ability to act as intermediates in drug synthesis .

Several methods exist for synthesizing Methyl (Z)-3-(Tosyloxy)but-2-enoate:

- Enol Tosylation: A robust method involves using TsCl (p-toluenesulfonyl chloride) with appropriate bases under controlled conditions to achieve high stereoselectivity for the Z-isomer. This method can yield the compound in good yields while maintaining stereochemical integrity .

- Functionalized Grignard Reagents: Another approach utilizes Grignard reagents in a two-step process involving the formation of an enolate followed by tosylation, allowing for the introduction of various substituents on the double bond .

Methyl (Z)-3-(Tosyloxy)but-2-enoate serves as an important intermediate in organic synthesis. Its applications include:

- Synthetic Chemistry: It is used to synthesize more complex molecules through nucleophilic substitution and addition reactions.

- Pharmaceutical Development: Due to its reactivity and potential biological activity, it may be explored in drug design and development processes .

Methyl (Z)-3-(Tosyloxy)but-2-enoate shares structural similarities with several compounds that feature enone systems or tosyl groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl (E)-3-(Tosyloxy)but-2-enoate | E-stereochemistry | Different stereochemistry affects reactivity |

| Ethyl 3-(Tosyloxy)but-2-enoate | Ethyl ester instead of methyl | Variation in alkyl chain length |

| Methyl 3-(p-Toluenesulfonyloxy)propanoate | Propanoate instead of butanoate | Shorter carbon chain |

| Methyl (Z)-3-(2-cyanophenyl)but-2-enoate | Substituted phenyl group | Potentially different biological activity |

The uniqueness of Methyl (Z)-3-(Tosyloxy)but-2-enoate lies in its specific stereochemistry and functional groups that allow for targeted reactivity in synthetic pathways, making it distinct from other similar compounds .

Methyl (Z)-3-(tosyloxy)but-2-enoate (CAS: 1029612-18-7) is an organosulfur compound with the molecular formula C₁₂H₁₄O₅S and a molecular weight of 270.30 g/mol. Its structure features a conjugated enone system (C=C–C=O) and a p-toluenesulfonyl (tosyl) group at the β-position (Figure 1). The Z-configuration of the double bond is critical for its stereochemical behavior in synthetic applications.

Key structural attributes:

- Tosyl group (–OTs) as a superior leaving group.

- Ester moiety (–COOCH₃) enabling hydrolysis or transesterification.

- Planar enone system facilitating conjugate addition reactions.

| Property | Value | Source |

|---|---|---|

| Melting point | 63–67°C | |

| Boiling point | Decomposes above 150°C | |

| Purity (typical) | >98% (GC) | |

| Solubility | THF, CH₂Cl₂, EtOAc |

Historical Context in Synthetic Organic Chemistry

The compound emerged in the late 2000s as part of efforts to streamline stereoselective synthesis. Early methods for enol tosylation relied on harsh bases like LiOH, yielding poor Z/E selectivity. Breakthroughs in 2008–2015 introduced TsCl–TMEDA–LiCl systems, achieving >98% Z-selectivity at 0–25°C. This innovation addressed long-standing challenges in accessing geometrically pure α,β-unsaturated esters.

Notable milestones:

- 2008: First stereocomplementary protocols using TsCl–N-methylimidazole.

- 2015: Iron-catalyzed cross-coupling with Grignard reagents.

- 2020: Scalable gram-scale synthesis (>80% yield).

Strategic Importance as a Synthetic Intermediate

This compound serves as a linchpin for constructing trisubstituted alkenes via stereoretentive cross-coupling. Its synthetic utility stems from three reactive sites:

- Tosyloxy group: Participates in Negishi couplings with organozinc reagents.

- Enone system: Undergoes Michael additions with nucleophiles.

- Ester moiety: Enables hydrolysis to carboxylic acids or reduction to alcohols.

Applications span pharmaceutical intermediates (e.g., tamoxifen analogs), agrochemicals, and materials science. Commercial availability from major suppliers (TCI America, Sigma-Aldrich) underscores its industrial relevance.

The synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate involves sophisticated stereoselective approaches that enable precise control over the stereochemical outcome. This section examines the key methodologies for accessing this important synthetic intermediate, focusing on enol tosylation strategies, stereoselective synthesis approaches, and critical optimization parameters.

Enol Tosylation Strategies

Enol tosylation represents a fundamental approach for synthesizing stereodefined enol tosylates from readily accessible carbonyl precursors. The methodology has evolved from simple tosylation reactions to sophisticated stereocontrolled processes that enable the preparation of both (E)- and (Z)-isomers with high selectivity [1] [2] [3].

From β-Ketoesters

The most established route to Methyl (Z)-3-(Tosyloxy)but-2-enoate employs β-ketoesters as starting materials. The general approach involves the stereoselective tosylation of methyl acetoacetate or related β-keto ester substrates using tosyl chloride (TsCl) in combination with carefully selected base systems [1] [3].

The fundamental transformation proceeds through enolate formation followed by tosylation of the enol oxygen. For (Z)-selectivity, the key breakthrough involved the use of tetramethylethylenediamine (TMEDA) in combination with lithium chloride (LiCl) as the base system [2]. This reagent combination, when used with TsCl in acetonitrile at controlled temperatures (0-5°C for 1 hour, then 20-25°C for 1 hour), consistently delivers excellent (Z)-selectivity with E/Z ratios typically exceeding 2:>98 [2].

The method demonstrates remarkable substrate generality, accommodating various α-substituted β-ketoesters including those bearing alkyl, aryl, halogen, and heteroatom substituents. Yields typically range from 62% to 99%, with most substrates providing excellent stereochemical purity [2]. The protocol has been successfully scaled to multi-gram quantities, demonstrating its practical utility for preparative applications.

A complementary approach utilizes tosyl chloride with N-methylimidazole (NMI) and lithium hydroxide for (Z)-selective enol tosylation [1] [3]. This system, originally developed for α-unsubstituted β-ketoesters, provides good (Z)-selectivity under mild conditions. The NMI serves a dual role as both an activating agent for TsCl and as a base, forming a highly reactive N-sulfonylammonium intermediate that facilitates the tosylation process [1].

The mechanism of β-ketoester tosylation involves initial deprotonation at the α-position to generate an enolate anion. The stereochemical outcome depends critically on the nature of the base system and the presence of coordinating species. For (Z)-selectivity, lithium cation coordination plays a crucial role in directing enolate geometry through chelation mechanisms [2].

From α-Formyl Esters

An alternative synthetic approach involves the use of α-formyl esters as precursors for enol tosylate formation. This methodology is particularly valuable for accessing fully substituted α,β-unsaturated systems and has been extensively developed using titanium-mediated Claisen condensation (Ti-Claisen) chemistry [4] [5].

The synthesis of α-formyl esters typically employs Ti-Claisen condensation between simple esters and methyl formate under the influence of titanium tetrachloride and tertiary amine bases [5] [6]. This transformation provides direct access to α-formylated esters in good to excellent yields (60-99%) across a broad substrate scope [5]. The method is particularly advantageous for its compatibility with base-labile functional groups and its ability to operate under relatively mild conditions (0°C to ambient temperature) [5].

Following α-formyl ester preparation, stereoselective enol tosylation can be achieved using similar reagent systems as employed for β-ketoesters. The tosylation of α-formyl esters generally proceeds with high efficiency and excellent stereochemical control [3] [4]. The presence of the formyl group influences the electronic properties of the enolate, often leading to enhanced reactivity and selectivity in the tosylation step.

The Ti-Claisen approach offers several advantages including powerful carbon-carbon bond forming reactivity, use of readily available reagents, and robust reaction conditions [5]. The methodology has been successfully applied to the synthesis of various functionalized α-formyl esters, including those containing halogen, ketone, and other potentially reactive functional groups [5].

Stereoselective Synthesis Approaches

The development of stereocomplementary methods for enol tosylate synthesis represents a significant advancement in synthetic methodology. These approaches enable access to both (E)- and (Z)-stereoisomers from the same starting materials through judicious choice of reaction conditions and reagent systems [2] [7].

TsCl–TMEDA–LiCl Reagent System for Z-Selectivity

The TsCl–TMEDA–LiCl reagent system represents the most effective method for achieving (Z)-selective enol tosylation of α-substituted β-ketoesters [2]. This system consistently delivers excellent stereoselectivity (E/Z ratios of 2:>98) across a broad range of substrates with yields typically ranging from 62% to 99% [2].

The optimal reaction conditions involve the use of 1.5 equivalents each of TsCl, TMEDA, and LiCl relative to the β-ketoester substrate in acetonitrile solvent [2]. The reaction is initiated at 0-5°C and maintained at this temperature for 1 hour, followed by warming to room temperature (20-25°C) for an additional hour. This temperature profile is critical for achieving optimal selectivity and yield [2].

The mechanistic basis for (Z)-selectivity involves chelation-controlled enolate formation. Nuclear magnetic resonance monitoring experiments have revealed that TsCl couples with TMEDA to form a simple N-sulfonylammonium intermediate rather than a chelate-type complex [2]. The lithium cation plays a crucial role in facilitating (Z)-enolate formation through coordination with both the enolate oxygen and the ester carbonyl group, creating a chelated structure that favors the (Z)-geometry [2].

The substrate scope for this methodology is remarkably broad, encompassing α-alkyl, α-aryl, and α-heteroatom substituted β-ketoesters [2]. Even sterically demanding substrates such as α,α-disubstituted systems can be successfully tosylated, although some may require increased reagent loadings (3.0 equivalents) and extended reaction times [2]. The method also tolerates various functional groups including halides, ethers, and aromatic substituents [2].

TsCl–Me₂N(CH₂)₆NMe₂ Reagent System for E-Selectivity

For (E)-selective enol tosylation, the TsCl–Me₂N(CH₂)₆NMe₂ (N,N,N',N'-tetramethylhexamethylenediamine) reagent system provides excellent results [2]. This system achieves E/Z ratios typically exceeding 94:6 to >98:2 with yields ranging from 63% to 96% across various α-substituted β-ketoester substrates [2].

The optimal conditions for (E)-selectivity require more stringent temperature control, with reactions initiated at -15°C for 1 hour followed by warming to room temperature (20-25°C) for an additional hour [2]. The use of acetonitrile as solvent is critical, as other solvents such as ethyl acetate, dimethylformamide, tetrahydrofuran, and toluene provide significantly inferior results [2].

The mechanistic pathway for (E)-selectivity proceeds through a non-chelation mechanism. The Me₂N(CH₂)₆NMe₂ base serves a dual function as both a proton abstractor and as a partner to the reactive sulfonylammonium intermediate [2]. The (E)-selectivity arises from dipole-dipole repulsive interactions between the oxy anion and the ester function, which destabilize potential (Z)-enolate conformations and favor (E)-enolate formation [2].

This reagent system demonstrates particular effectiveness with sterically congested substrates that may resist tosylation under other conditions [2]. The longer alkyl chain in Me₂N(CH₂)₆NMe₂ compared to TMEDA reduces the tendency for unwanted side reactions such as Hofmann degradation that can occur with TMEDA in the presence of TsCl [2].

Optimization Parameters

The successful implementation of stereoselective enol tosylation requires careful attention to multiple reaction parameters. Systematic optimization studies have identified critical variables that significantly impact both yield and stereoselectivity [2] [8] [9].

Solvent Effects

Solvent selection exerts a profound influence on both the efficiency and selectivity of enol tosylation reactions. Comprehensive solvent screening studies have established acetonitrile as the optimal solvent for both (E)- and (Z)-selective tosylation protocols [2].

The superiority of acetonitrile stems from several factors including its ability to solvate ionic intermediates, its chemical inertness toward the reagent system, and its appropriate polarity for stabilizing transition states [2]. In comparative studies, ethyl acetate, dimethylformamide, tetrahydrofuran, and toluene all provided significantly lower yields and reduced stereoselectivity [2].

The influence of solvent polarity on keto-enol tautomerism is well-established, with polar solvents generally favoring keto forms while non-polar solvents favor enol forms [8]. However, in the context of enol tosylation, the solvent's role extends beyond simple tautomeric equilibrium effects to include stabilization of charged intermediates and transition states [2].

Solvent effects also impact the aggregation state of organometallic reagents and the extent of ion pairing, both of which can influence stereochemical outcomes [10] [11]. The coordination ability of solvents toward lithium cations is particularly relevant for (Z)-selective protocols that rely on chelation mechanisms [2] [11].

Temperature Considerations

Temperature control represents one of the most critical parameters for achieving high stereoselectivity in enol tosylation reactions. The optimal temperature profiles differ significantly between (E)- and (Z)-selective protocols, reflecting their distinct mechanistic pathways [2] [12].

For (Z)-selective tosylation using the TsCl–TMEDA–LiCl system, the optimal temperature range is 0-5°C for initial enolate formation, followed by warming to 20-25°C for the tosylation step [2]. This temperature profile maximizes both yield and stereoselectivity while minimizing competing side reactions [2].

In contrast, (E)-selective tosylation requires more stringent temperature control, with optimal results obtained by conducting the initial reaction at -15°C before warming to room temperature [2]. The lower temperature requirement for (E)-selectivity reflects the greater thermodynamic stability of (Z)-enolates and the need to maintain kinetic control during enolate formation [2] [12].

Temperature effects on enolization kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [13]. However, higher temperatures may also favor thermodynamically controlled enolate equilibration, potentially eroding kinetic selectivity [13] [12]. The optimal temperature represents a balance between reaction rate and selectivity maintenance [9].

The influence of temperature on hydrogen bonding interactions is also significant, as elevated temperatures can weaken intramolecular hydrogen bonds that stabilize specific enolate conformations [9]. This effect is particularly relevant for systems that rely on chelation or other cooperative interactions for stereochemical control [9].

Catalytic Modifications

While the standard protocols for enol tosylation employ stoichiometric amounts of base and activating agents, various catalytic modifications have been explored to improve efficiency and selectivity [14] [15] [16].

N-methylimidazole serves as an effective catalyst for tosylation reactions, functioning through the formation of highly reactive N-sulfonylammonium intermediates [1] [14] [15]. The catalytic cycle involves nucleophilic attack of N-methylimidazole on tosyl chloride, followed by substitution at the activated sulfonyl center [14]. This mechanism allows for efficient tosylation under mild conditions with reduced reagent loadings [15].

The basicity and nucleophilicity of N-methylimidazole are critical for its catalytic activity [17]. With a pKa of approximately 7.4 for its conjugate acid, N-methylimidazole provides sufficient basicity to deprotonate enol precursors while maintaining adequate nucleophilicity for TsCl activation [17].

Catalytic modifications have also been explored using other Lewis bases including 4-dimethylaminopyridine (DMAP) and various phosphine ligands [16]. These systems often require optimization of catalyst loading, temperature, and reaction time to achieve optimal performance [16].

The development of asymmetric variants represents an active area of research, with chiral catalysts being investigated for the preparation of enantiomerically enriched enol tosylates [18]. These approaches typically employ chiral auxiliaries or organocatalysts to introduce stereochemical bias during the tosylation process [18].

Recent advances in organocatalysis have demonstrated the potential for metal-free approaches to stereoselective enol functionalization [19]. These methods often rely on hydrogen bonding or other non-covalent interactions to achieve stereochemical control, offering advantages in terms of functional group tolerance and environmental impact [19].

XLogP3

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2